molecular formula C26H16F12N4O5 B11500615 N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide

N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide

Cat. No.: B11500615
M. Wt: 692.4 g/mol
InChI Key: JBDJVNMNTRHWGL-UHFFFAOYSA-N
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Description

N-BENZYL-4,4,4-TRIFLUORO-2-[6-(FURAN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-3-[(FURAN-2-YL)FORMAMIDO]-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound characterized by multiple trifluoromethyl groups and furan rings. This compound is notable for its unique structure, which includes a 1,3,5-oxadiazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-BENZYL-4,4,4-TRIFLUORO-2-[6-(FURAN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-3-[(FURAN-2-YL)FORMAMIDO]-3-(TRIFLUOROMETHYL)BUTANAMIDE involves multiple steps, including the formation of the oxadiazine ring and the introduction of trifluoromethyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups and furan rings can participate in substitution reactions, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used. Reaction conditions typically involve specific solvents, temperatures, and pH levels.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N-BENZYL-4,4,4-TRIFLUORO-2-[6-(FURAN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-3-[(FURAN-2-YL)FORMAMIDO]-3-(TRIFLUOROMETHYL)BUTANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with enhanced efficacy and reduced side effects.

    Industry: The compound’s stability and reactivity make it valuable in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-4,4,4-TRIFLUORO-2-[6-(FURAN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-3-[(FURAN-2-YL)FORMAMIDO]-3-(TRIFLUOROMETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups and furan rings enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Compared to other similar compounds, N-BENZYL-4,4,4-TRIFLUORO-2-[6-(FURAN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-3-[(FURAN-2-YL)FORMAMIDO]-3-(TRIFLUOROMETHYL)BUTANAMIDE stands out due to its unique combination of trifluoromethyl groups and furan rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C26H16F12N4O5

Molecular Weight

692.4 g/mol

IUPAC Name

N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C26H16F12N4O5/c27-23(28,29)21(24(30,31)32,40-17(43)14-8-4-10-45-14)16(18(44)39-12-13-6-2-1-3-7-13)20-42-22(25(33,34)35,26(36,37)38)41-19(47-20)15-9-5-11-46-15/h1-11,16H,12H2,(H,39,44)(H,40,43)

InChI Key

JBDJVNMNTRHWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CO4

Origin of Product

United States

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